molecular formula C17H18O4 B590513 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate CAS No. 1333081-71-2

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate

Cat. No.: B590513
CAS No.: 1333081-71-2
M. Wt: 286.327
InChI Key: DOISVUILINXQEE-UHFFFAOYSA-N
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Description

Background on Tyrosol and Hydroxytyrosol (B1673988) Derivatives in Chemical Biology

Tyrosol and its more hydroxylated counterpart, hydroxytyrosol, are phenolic compounds naturally present in the olive tree (Olea europaea). benthamdirect.comscilit.comresearchgate.net They are found in olive oil, fruits, and leaves, and are recognized for their significant antioxidant properties. benthamdirect.comresearchgate.netnih.gov In chemical biology, these molecules are not only studied for their intrinsic bioactivities but are also valued as versatile starting materials, or precursors, for the chemical and enzymatic synthesis of more complex derivatives. benthamdirect.comresearchgate.net The core structure of these phenolic alcohols provides a robust scaffold for chemical modification, allowing researchers to explore how structural changes impact their chemical and physical properties. nih.govetsu.edu The interest in creating derivatives, such as esters and ethers, is often driven by the goal to modulate characteristics like stability and solubility for various research applications. benthamdirect.comscispace.com

Rationale for Academic Investigation of Benzylated Tyrosol Acetate (B1210297) Derivatives

The academic pursuit of modified tyrosol compounds, specifically through benzylation and acetylation, is grounded in established principles of organic synthesis and medicinal chemistry. Chemical modifications are intentionally designed to alter the parent molecule's properties in a controlled manner.

Benzylation: The introduction of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is a common strategy in multi-step organic synthesis. It is frequently employed as a "protecting group" for hydroxyl (-OH) moieties. By temporarily converting a reactive hydroxyl group into a less reactive benzyl ether, chemists can perform reactions on other parts of the molecule without unintended side reactions. The benzyl group is generally stable under a variety of reaction conditions but can be removed later in the synthetic sequence to restore the original hydroxyl group.

Acetylation: The addition of an acetate group is another strategic modification. Acetylation of a hydroxyl group to form an acetate ester can significantly alter a molecule's polarity. This change can improve its solubility in less polar, organic solvents, which is often crucial for purification steps like column chromatography. Furthermore, acetylation can enhance the bioavailability of compounds in biological systems, as the acetate group may be cleaved by enzymes in vivo to release the active parent compound. nih.gov Studies on hydroxytyrosyl acetate have shown it can be deacetylated back to hydroxytyrosol in cellular models. scispace.com The synthesis of acetylated derivatives is a key strategy for creating more lipophilic (fat-soluble) versions of naturally hydrophilic (water-soluble) polyphenols. nih.govmdpi.com

The combination of these modifications in derivatives like 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate allows for a fine-tuned approach to chemical synthesis, enabling complex molecular construction and the exploration of structure-activity relationships.

Scope and Significance of Scholarly Inquiry into the Compound

The scholarly inquiry into 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is highly specific and primarily positions the compound as a synthetic intermediate. Its significance does not lie in its use as a final product but rather as a crucial stepping stone in a larger synthetic pathway. Research catalogs identify it as a derivative of Hydroxytyrosol α-Acetate, which itself is noted as an antioxidant found in olive oil. cymitquimica.com

Research Data Tables

The following tables provide key identifying and structural information for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate.

Table 1: Compound Identification

IdentifierValueSource
Compound Name 4-O-Benzyl-3-hydroxy Tyrosol α-AcetateN/A
CAS Number 1333081-71-2 scbt.com
Molecular Formula C₁₇H₁₈O₄ scbt.com
Molecular Weight 286.32 g/mol scbt.com

A sulfated version of this compound is also noted in chemical catalogs, highlighting its role as a precursor for further derivatization.

Table 2: Related Derivative Properties

IdentifierValueSource
Derivative Name 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt cymitquimica.com
Synonym 2-(3-Sulfooxy-4-benzyloxyphenyl)ethyl Acetate cymitquimica.com
Molecular Formula C₁₇H₁₇NaO₇S cymitquimica.com
Molecular Weight 388.37 g/mol cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOISVUILINXQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches to 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate

A logical retrosynthetic analysis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate identifies the primary alcohol and the phenolic ether as key disconnection points. The α-acetate group can be traced back to the primary alcohol of a protected tyrosol derivative through an esterification reaction. The 4-O-benzyl ether linkage points to a benzylation reaction of a catechol precursor. This leads to two plausible primary starting materials: hydroxytyrosol (B1673988) or a related, commercially available catechol derivative.

The synthetic strategy would involve:

Selective protection of the 4-position hydroxyl group of hydroxytyrosol with a benzyl (B1604629) group.

Subsequent acetylation of the primary alcohol at the α-position.

An alternative approach could start from a precursor like 3,4-dibenzyloxy-phenylethanol. nih.gov This would require an additional selective debenzylation step at the 3-position, which adds complexity to the synthesis. Therefore, starting with hydroxytyrosol and performing a regioselective benzylation is often the more direct conceptual route.

Development of Chemical Synthesis Routes

The chemical synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate and its analogs hinges on robust protection group chemistry and efficient esterification methods.

Protecting one of the two adjacent hydroxyl groups on the catechol ring of hydroxytyrosol is crucial for directing subsequent reactions, such as the α-acetate installation. The benzyl group is a common choice for protecting phenolic hydroxyls due to its stability under various reaction conditions and its relatively straightforward removal via catalytic hydrogenation (e.g., using Pd/C). nih.gov

The synthesis of related compounds like hydroxytyrosol acetate (B1210297) has been achieved by starting with protected intermediates such as 3,4-dibenzyloxy-phenylethanol, followed by acetylation and subsequent deprotection. nih.gov For the target molecule, a selective monobenzylation at the 4-position of hydroxytyrosol would be the ideal step. This regioselectivity can be influenced by factors such as the choice of base, solvent, and the stoichiometry of the benzylating agent.

With the phenolic hydroxyls appropriately protected (or one free and one protected), the primary alcohol of the tyrosol backbone can be esterified to install the α-acetate group. Several methods are available for this transformation:

Acid-Catalyzed Acetylation: Refluxing the protected tyrosol derivative in ethyl acetate with a strong acid resin, such as Amberlite IR-120 H+, can achieve chemoselective acetylation of the primary alcohol. acs.org This method is considered green and effective, as the resin catalyst can be easily removed by filtration. acs.org

Acyl Chloride Chemistry: The use of acyl chlorides, such as acetyl chloride, in a suitable solvent like dimethyl carbonate (DMC), represents a simple and low-cost procedure for synthesizing lipophilic esters of tyrosol and its derivatives. nih.gov This reaction is typically performed at room temperature. nih.gov

Transesterification: Lipase-catalyzed transesterification using vinyl acetate as the acetyl donor is a highly efficient enzymatic method. tandfonline.com Chemical transesterification using ethyl acetate and a catalyst like p-toluenesulfonic acid has also been reported for related structures. nih.gov

The choice of method depends on the stability of the substrate and the desired purity and yield of the final product.

Optimizing reaction parameters is critical for maximizing the yield and purity of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate. Key parameters for optimization include temperature, solvent, catalyst, and reaction time. For instance, in the lipase-catalyzed acetylation of tyrosol, response surface methodology has been used to evaluate the effects of temperature, enzyme amount, and solvent ratios to achieve conversion yields as high as 95-97%. nih.gov Similarly, for chemical synthesis steps, careful control of stoichiometry and temperature is essential to prevent side reactions, such as over-alkylation or esterification of the free phenolic hydroxyl. For flow chemistry processes, optimizing the residence time and substrate concentration can significantly increase conversion rates compared to batch reactions. mdpi.comresearchgate.netnih.gov

Table 1: Comparison of Optimized Synthesis Parameters for Tyrosol Acetate Derivatives


MethodCatalyst/ReagentSolvent/MediumTemp. (°C)TimeYield/ConversionReference
Chemical AcetylationAmberlite IR-120 H+Ethyl AcetateRefluxN/AN/A acs.org
Chemical EsterificationAcetyl ChlorideDimethyl Carbonate2524 hGood researchgate.net
Enzymatic Acetylation (Batch)Immobilized MsAcTPhosphate Buffer / EtOAc2824 h47% (incomplete) nih.gov
Enzymatic Acetylation (Flow)Immobilized MsAcTPhosphate Buffer / EtOAc2810 min81%[1, 5]
Enzymatic TransesterificationImmobilized Lipase (B570770) (SXLi)Ethyl Acetate / Hexane54N/A95% tandfonline.com
Enzymatic TransesterificationNovozym 435 (CALB)Methyl tert-butyl ether (MTBE)N/A1 hComplete unimi.it

Chemoenzymatic and Biocatalytic Synthesis Pathways for Tyrosol Acetate Derivatives

Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis for producing tyrosol acetate derivatives. nih.gov These methods often operate under mild conditions and can circumvent the need for complex protection-deprotection steps. mdpi.com

Enzymes such as lipases and acyltransferases are particularly effective. nih.gov

Lipases: Immobilized lipases, including Candida antarctica lipase B (CALB, Novozym 435) and lipase from Staphylococcus xylosus, have been successfully used to catalyze the transesterification of tyrosol with acyl donors like ethyl acetate or vinyl acetate. tandfonline.comnih.gov These reactions can achieve very high conversion rates in short timeframes. tandfonline.com

Acyltransferases: An immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to selectively acetylate the primary alcohol of tyrosol and hydroxytyrosol. mdpi.comvapourtec.com This enzyme is particularly noteworthy for its ability to favor ester formation over hydrolysis even in aqueous media. nih.gov When integrated into a continuous flow system, this biocatalyst can produce tyrosol acetate (TyAc) and hydroxytyrosol acetate (HTyAc) with yields up to 80% in just 10 minutes of residence time. mdpi.comunimi.it

Recently, engineered E. coli has been used to establish a de novo biosynthetic pathway for the production of tyrosol acetate and hydroxytyrosol acetate directly from glucose. nih.gov This metabolic engineering approach involves overexpressing an alcohol acetyltransferase (ATF1) to convert microbially produced tyrosol into its acetate form. nih.gov

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogs of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is essential for conducting structure-activity relationship (SAR) studies. These studies help to elucidate which structural features are critical for the compound's biological activity. Modifications can be made to several parts of the molecule:

Ester Moiety: The α-acetate group can be replaced with acyl chains of varying lengths (e.g., C2-C18) and degrees of unsaturation. nih.govmdpi.com The synthesis of these analogs typically follows similar esterification procedures, using the appropriate acyl chloride. nih.gov These modifications can significantly alter the lipophilicity of the molecule. mdpi.com

Phenolic Group: The free hydroxyl at the 3-position can be derivatized. For example, sulfated derivatives of tyrosol have been prepared using reagents like a sulfur trioxide triethylamine (B128534) complex (SO3-TEA). acs.org A sulfated version of the target compound, 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt, has also been synthesized. cymitquimica.comlgcstandards.com

Aromatic Ring: While less common for this specific backbone, modifications to the aromatic ring itself, such as introducing different substituents, are a standard strategy in medicinal chemistry to probe electronic and steric effects. nih.gov

By synthesizing and testing a library of these analogs, researchers can map the relationship between the chemical structure and the compound's functional properties. researchgate.net

Table of Compounds

Table 2: Chemical Compounds Mentioned


Compound NameAbbreviationCore Structure
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-Tyrosol Derivative
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt-Tyrosol Derivative
TyrosolTyPhenylethanoid
HydroxytyrosolHTyPhenylethanoid
Tyrosol AcetateTyAcTyrosol Ester
Hydroxytyrosol AcetateHTyAcHydroxytyrosol Ester
3,4-Dibenzyloxy-phenylethanol-Protected Tyrosol
Ethyl AcetateEtOAcSolvent/Reagent
Acetyl Chloride-Reagent
p-Toluenesulfonic acid-Catalyst
Dimethyl CarbonateDMCSolvent
Sulfur trioxide triethylamine complexSO3-TEAReagent

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are indispensable for separating 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate. In research settings, reversed-phase HPLC is commonly employed for the analysis of phenolic compounds and their derivatives.

A typical HPLC method for the analysis of such compounds would involve a C18 column. docbrown.info The mobile phase is often a gradient mixture of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.net This setup allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, typically set at a wavelength of around 280 nm, which is characteristic for the aromatic ring present in the molecule. docbrown.info For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenolic Compounds

ParameterValue/Condition
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol
Elution Gradient
Detection DAD/UV at 280 nm
Flow Rate 0.8 - 1.0 mL/min

This table represents typical conditions used for the analysis of hydroxytyrosol (B1673988) and its derivatives and would be a starting point for method development for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Phenolic compounds like 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate are generally not volatile enough for direct GC analysis due to the presence of the polar hydroxyl group. Therefore, a derivatization step is necessary to increase their volatility.

The most common derivatization technique for this class of compounds is silylation. nih.govnih.gov In this process, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This derivatization makes the molecule more volatile and thermally stable, allowing for its analysis by GC-MS. nih.gov The silylated derivative can then be separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms) and detected by a mass spectrometer, which provides both a fragmentation pattern for identification and a quantifiable signal. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule.

For 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of both the di-substituted phenyl ring and the benzyl (B1604629) group, the methylene (B1212753) protons of the ethyl acetate (B1210297) side chain, the methyl protons of the acetate group, and the methylene protons of the benzyl group. The chemical shifts and coupling constants of these signals would confirm the connectivity of the different parts of the molecule.

In the related compound, 2-[(3,4-dibenzyloxyphenyl)]ethyl acetate, the ¹H NMR spectrum shows aromatic protons in the range of δ 6.8-7.4 ppm. The methylene protons of the ethyl group appear as triplets, and the acetate methyl group gives a characteristic singlet around δ 2.0 ppm. The benzylic methylene protons would also appear as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Acetate (CH₃)~2.0Singlet
Ethyl (CH₂)~2.8Triplet
Ethyl (CH₂O)~4.2Triplet
Benzyl (CH₂)~5.1Singlet
Aromatic (H)6.7 - 7.5Multiplets
Phenolic (OH)Broad SingletSinglet

These are predicted values based on the analysis of structurally similar compounds like hydroxytyrosol acetate and other benzylated phenolics. researchgate.net

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester group (around δ 170-172 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. For 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, techniques like Electrospray Ionization (ESI) would be suitable. The expected [M+H]⁺ or [M+Na]⁺ ions would confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For instance, the loss of the acetyl group or the benzyl group would be expected fragmentation pathways, providing further evidence for the proposed structure. The fragmentation of the related hydroxytyrosol acetate shows a molecular ion peak at m/z 196, with fragments corresponding to the loss of the acetyl group. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), the C=O stretch of the ester carbonyl group (a strong band around 1735 cm⁻¹), the C-O stretches of the ester and ether linkages, and the C=C stretches of the aromatic rings. docbrown.infonih.gov

Table 3: Expected IR Absorption Bands for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate

Functional GroupWavenumber (cm⁻¹)
Phenolic O-H stretch3300 - 3500 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
Ester C=O stretch~1735
Aromatic C=C stretch1500 - 1600
C-O stretch (ester, ether)1000 - 1300

These are characteristic regions for the respective functional groups and are based on general IR correlation tables and data for similar compounds. docbrown.infonih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The presence of the benzylated phenolic ring would result in characteristic absorption maxima in the UV region, typically around 280 nm. nist.gov This property is often utilized for detection in HPLC analysis.

Pre Clinical Biological Activity and Mechanistic Investigations

Antioxidant Activity Profiling in Cellular and Biochemical Models

Detailed experimental evidence outlining the antioxidant activity of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is not currently available in peer-reviewed scientific literature. The potential for such activity is often inferred from the well-documented antioxidant properties of its parent molecule, hydroxytyrosol (B1673988), and its simpler derivative, hydroxytyrosol acetate (B1210297). However, the introduction of a benzyl (B1604629) group at the 4-O position and an acetate group at the α-position significantly alters the molecule's chemical properties, including its lipophilicity and steric hindrance, which would in turn affect its antioxidant capacity. Without specific studies, any discussion of its antioxidant profile remains speculative.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

There are no specific studies detailing the mechanisms by which 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate may scavenge reactive oxygen species. The foundational structure of hydroxytyrosol is known to scavenge ROS due to its catechol moiety, which can donate hydrogen atoms to neutralize free radicals. However, the benzylation at one of the hydroxyl groups in the catechol ring of this specific compound would fundamentally alter this primary mechanism.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway activation)

While some commercial suppliers of a related sulfated salt form of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate suggest a potential to interact with the Nrf2 pathway, there is no published scientific evidence to substantiate this claim for the specified compound. smolecule.com The Nrf2 pathway is a critical regulator of endogenous antioxidant responses, and its activation by various phenolic compounds is a subject of intense research. However, dedicated studies on 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate's ability to induce Nrf2 nuclear translocation and subsequent antioxidant enzyme expression are absent from the scientific record.

Protection Against Oxidative Damage in In Vitro Models

No in vitro studies have been published that demonstrate the protective effects of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate against oxidative damage in cell lines. Such studies would be essential to determine if the compound can mitigate cellular damage induced by oxidative stressors.

Anti-inflammatory Pathways Elucidation in Macrophage and Endothelial Cell Models

Similar to the antioxidant data, specific research on the anti-inflammatory properties of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is not present in the available scientific literature. While its parent compounds are known to possess anti-inflammatory effects, the unique substitutions on this molecule necessitate direct experimental validation.

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2)

There is no data from studies on macrophage or endothelial cell models to indicate whether 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate can inhibit the expression or activity of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The modulation of critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) by 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate has not been investigated in any published research. Understanding these interactions is fundamental to characterizing any potential anti-inflammatory activity.

Antimicrobial Efficacy and Mechanisms in Bacterial Models

Hydroxytyrosol acetate has demonstrated notable antibacterial properties against various pathogens in laboratory settings. nih.govbohrium.com Its mechanisms of action appear to be multifaceted, targeting fundamental bacterial structures and processes. bohrium.comebtnalab.it

Inhibition of Bacterial Growth

Research has established the efficacy of hydroxytyrosol acetate in curbing the growth of several bacterial species. Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Vibrio parahaemolyticus, Staphylococcus aureus, and Staphylococcus epidermidis. ebtnalab.itejgm.co.ukresearchgate.net For instance, against V. parahaemolyticus, the MIC was found to be 39 μg/mL, and the MBC was 78 μg/mL. ebtnalab.it Treatment with 80 μg/mL of hydroxytyrosol acetate was sufficient to almost completely halt the growth of V. parahaemolyticus during incubation. ebtnalab.it

In studies involving Staphylococcus species, hydroxytyrosol acetate also showed significant inhibitory effects. ejgm.co.ukresearchgate.net The MIC and MBC values for both S. aureus and S. epidermidis were determined to be 12.5 mg/mL and 25 mg/mL, respectively. researchgate.net These findings underscore the compound's potential as a bacterial growth inhibitor. ejgm.co.uk

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Hydroxytyrosol Acetate

Bacterial Strain MIC MBC
Vibrio parahaemolyticus 39 µg/mL 78 µg/mL
Staphylococcus aureus 12.5 mg/mL 25 mg/mL

Data sourced from multiple experimental studies. ebtnalab.itresearchgate.net

Interaction with Bacterial Genomic Material (e.g., DNA binding)

Beyond disrupting the cell membrane, hydroxytyrosol acetate also interacts with bacterial DNA. researchgate.netnih.gov DNA interaction assays and agarose (B213101) gel electrophoresis have revealed that the compound can bind to DNA. bohrium.comebtnalab.it This interaction was observed to enhance the fluorescence of DNA-binding molecules and facilitate the relaxation of supercoiled DNA. nih.govebtnalab.it This ability to interfere with bacterial genetic material represents another pathway through which hydroxytyrosol acetate exerts its antimicrobial effects, potentially by altering DNA structure and function. ebtnalab.it

Neuroprotective Effects in Experimental Models of Neurological Stress

Hydroxytyrosol acetate has been investigated for its neuroprotective potential in various experimental models of neurological distress, demonstrating promising results. nih.govnih.gov

In a model of hypoxia-reoxygenation in rat brain slices, hydroxytyrosol acetate (HT-AC) showed a concentration-dependent neuroprotective effect by inhibiting the efflux of lactate (B86563) dehydrogenase (LDH), a marker of cell death. nih.govresearchgate.net HT-AC was found to be more potent than its parent compound, hydroxytyrosol, with a 50% inhibitory concentration (IC50) of 28.18 µM. nih.gov Furthermore, after one week of oral administration, HT-AC reduced LDH efflux by 45.4% and 67.8% at doses of 5 and 10 mg/kg per day, respectively. nih.gov

Table 2: Neuroprotective Effect of Hydroxytyrosol Acetate in a Hypoxia-Reoxygenation Model

Treatment Concentration / Administration LDH Efflux Reduction
Hydroxytyrosol Acetate (in vitro) 28.18 µM (IC50) 50%
Hydroxytyrosol Acetate (oral, 1 week) 5 mg/kg/day 37.8%

Data from studies on rat brain slices. nih.gov

Further evidence of its neuroprotective capacity comes from a rat model of Parkinson's disease using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). nih.gov Pretreatment with hydroxytyrosol acetate (HTyA) significantly decreased MPP+-induced motor deficits. nih.gov This behavioral improvement was associated with a significant preservation of striatal dopamine (B1211576) levels and a decrease in lipid peroxidation products, indicating a reduction in oxidative stress. nih.gov The study highlights the antioxidant effect of HTyA as a key mechanism in its neuroprotective action. nih.gov

Investigation of Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

While direct research on the antiproliferative effects of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is limited, studies on its parent compound, hydroxytyrosol (HT), provide insight into the potential mechanisms within this class of molecules.

Pharmacokinetic and Metabolic Studies in Pre Clinical Models

Absorption and Distribution Studies in Animal Models (e.g., Rat Models)

Upon oral administration in a rat model, it is anticipated that 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate would undergo initial hydrolysis in the gastrointestinal tract and/or during first-pass metabolism in the liver. The ester linkage of the acetate (B1210297) group is susceptible to cleavage by esterase enzymes present in the gut and liver, leading to the formation of 4-O-Benzyl-3-hydroxy Tyrosol.

The absorption of the parent compound and its initial metabolites would likely occur in the small intestine. Studies on similar phenolic compounds, such as hydroxytyrosol (B1673988) and tyrosol, have demonstrated rapid absorption. researchgate.netnih.gov The oral bioavailability of hydroxytyrosol and tyrosol in rats has been reported to be high, particularly when administered in an oil-based solution (up to 99% and 98%, respectively). nih.gov The presence of the benzyl (B1604629) group may increase the lipophilicity of the molecule, potentially influencing its absorption kinetics.

Following absorption, the distribution of the compound and its metabolites throughout the body would be expected. Research on radiolabeled hydroxytyrosol and tyrosol in rats has shown wide distribution in various tissues. nih.gov The distribution pattern is influenced by the polarity of the metabolites, with more polar conjugates being readily distributed to tissues with a good blood supply.

Metabolic Pathways and Metabolite Identification (e.g., Enzymatic Hydrolysis, Conjugation)

The metabolism of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is expected to proceed through several key enzymatic reactions.

Enzymatic Hydrolysis: The primary metabolic step is likely the hydrolysis of the acetate ester by non-specific esterases, yielding 4-O-Benzyl-3-hydroxy Tyrosol. Studies on hydroxytyrosyl acetate using human hepatoma HepG2 cells have shown that it is largely converted into free hydroxytyrosol. nih.gov

De-benzylation: The O-benzyl group is expected to be cleaved to yield hydroxytyrosol. This de-benzylation is a common metabolic reaction for benzyl ethers, often catalyzed by cytochrome P450 enzymes in the liver.

Phase II Conjugation: Following the initial hydrolysis and de-benzylation to form hydroxytyrosol, the resulting phenolic compound would undergo extensive phase II metabolism. The principal conjugation reactions for hydroxytyrosol and tyrosol are sulfation and glucuronidation, occurring mainly in the liver and intestinal cells. researchgate.net In rats, sulfation has been identified as a predominant metabolic pathway for hydroxytyrosol. nih.gov Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another key metabolic pathway for catecholic structures like hydroxytyrosol. researchgate.net

Based on these pathways, the anticipated metabolites of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate would include:

4-O-Benzyl-3-hydroxy Tyrosol

Hydroxytyrosol

Hydroxytyrosol glucuronides

Hydroxytyrosol sulfates

Methylated hydroxytyrosol derivatives (e.g., homovanillyl alcohol) and their conjugates.

The table below illustrates the probable metabolic transformations.

Precursor CompoundMetabolic ProcessKey EnzymesResulting Metabolite(s)
4-O-Benzyl-3-hydroxy Tyrosol α-AcetateEster HydrolysisEsterases4-O-Benzyl-3-hydroxy Tyrosol
4-O-Benzyl-3-hydroxy TyrosolDe-benzylationCytochrome P450Hydroxytyrosol
HydroxytyrosolGlucuronidationUGTsHydroxytyrosol glucuronide
HydroxytyrosolSulfationSULTsHydroxytyrosol sulfate
HydroxytyrosolMethylationCOMTHomovanillyl alcohol, Vanillic acid

Note: UGTs (UDP-glucuronosyltransferases), SULTs (Sulfotransferases), COMT (Catechol-O-methyltransferase). This table is illustrative and based on the metabolism of related compounds.

Excretion Profiles and Bioavailability Considerations in Non-Human Systems

The excretion of metabolites is expected to occur primarily through the urine. Studies in rats using radiolabeled hydroxytyrosol and tyrosol have shown that the majority of the administered dose is eliminated in the urine within 24 hours. nih.gov

The table below summarizes the pharmacokinetic parameters observed for the related compound, hydroxytyrosol, in Sprague-Dawley rats after oral administration.

ParameterValue (for Hydroxytyrosol)
Tmax (Time to maximum concentration)~10-20 minutes
t1/2 (Half-life)~2.5 hours
Major MetabolitesSulfate and glucuronide conjugates
Primary Route of ExcretionUrine

Data compiled from studies on hydroxytyrosol and may not directly reflect the pharmacokinetics of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Benzyl (B1604629) Group on Biological Activity and Stability

The introduction of a benzyl group to the core structure of hydroxytyrosol (B1673988) significantly alters its physicochemical properties, which in turn affects its biological activity and stability. Benzylation, the process of adding a benzyl group, is a common strategy in organic synthesis to protect hydroxyl groups. scispace.com In the context of hydroxytyrosol derivatives, this modification primarily increases the lipophilicity of the molecule.

This increased lipophilicity can have a profound impact on how the compound interacts with cell membranes. While the parent compound, hydroxytyrosol, is hydrophilic, its benzylated form can more readily pass through the lipid bilayers of cell membranes. nih.gov However, the presence of the bulky benzyl group can also introduce steric hindrance, potentially affecting the molecule's ability to interact with specific biological targets.

Role of Acetate (B1210297) Moiety in Biological Potency and Delivery

The acetate moiety in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate plays a critical role, primarily functioning as a prodrug feature. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. nih.gov Acetylation of the primary alcohol group of hydroxytyrosol to form hydroxytyrosol acetate (HTyAc) increases its lipophilicity and lipid solubility. nih.gov This enhanced lipophilicity is a key factor in improving its bioavailability. nih.govnih.gov

Several studies have demonstrated that the acetylation of hydroxytyrosol significantly enhances its transport across the small intestinal epithelial cell barrier. nih.gov This improved absorption leads to higher plasma and tissue concentrations of the active compound, hydroxytyrosol, thereby increasing its potential biological activity. nih.govmdpi.com Once inside the cells, the acetate group is cleaved by cellular esterases, releasing the active hydroxytyrosol. mdpi.comnih.gov This controlled release mechanism can prolong the compound's therapeutic effects.

The antioxidant activity of hydroxytyrosol acetate has been shown to be comparable to that of hydroxytyrosol itself. nih.gov This suggests that the temporary masking of the primary alcohol group with an acetate moiety does not diminish the intrinsic antioxidant potential of the core catechol structure. nih.gov The strategy of using an acetate prodrug has been successfully employed for other antioxidant compounds as well, demonstrating its effectiveness in improving stability and efficacy. nih.govelsevierpure.com

Rational Design of Novel Analogs based on SAR Insights

Insights from SAR studies provide a foundation for the rational design of new analogs with improved properties. The goal is to create molecules with enhanced biological activity, better bioavailability, and increased stability. For hydroxytyrosol and its derivatives, medicinal chemists have explored various modifications.

One common strategy involves the synthesis of a series of hydroxytyrosol esters with varying alkyl chain lengths. semanticscholar.org This allows for a systematic investigation of how lipophilicity influences antioxidant activity. Such studies have revealed a "cut-off" effect, where the antioxidant efficiency increases with hydrophobicity up to a certain point (e.g., an octyl derivative), after which further increases in hydrophobicity lead to a decrease in efficiency. researchgate.net

Another approach is the pharmacophore connection strategy, where hydroxytyrosol or its analogs are combined with other pharmacologically active moieties. For instance, combining hydroxytyrosol analogs with adamantane, a lipophilic cage-like structure, has been explored to improve the molecule's ability to cross cell membranes. nih.gov The design of these hybrid molecules often involves linking the two components through cleavable ester or amide bonds. nih.gov

Furthermore, the synthesis of analogs of related natural compounds, such as oleuropein, has yielded derivatives with significantly improved activity profiles. nih.gov These semi-synthetic approaches, which start from a readily available natural precursor, offer an efficient way to generate a diverse library of compounds for biological screening. nih.govacs.org The synthesis of these novel derivatives often requires multi-step procedures, sometimes involving the use of protecting groups and microwave-assisted reactions to improve yields and reduce reaction times. scispace.comnih.govnih.gov

Comparative Analysis of Biological Effects of Synthesized Derivatives

Comparative studies are essential to evaluate the relative efficacy of newly synthesized hydroxytyrosol derivatives. These studies typically involve assessing their antioxidant capacity using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. semanticscholar.orgnih.gov

For example, a comparative study of hydroxytyrosol and its esters (hydroxytyrosyl acetate and hydroxytyrosyl oleate) on human cervical cells showed that all three compounds significantly improved the oxidative status of the cells. scispace.com Specifically, the production of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, was decreased by 30% with hydroxytyrosol, 36% with hydroxytyrosyl acetate, and 38% with hydroxytyrosyl oleate. scispace.com

Another study comparing the antioxidant activity of various hydroxytyrosol esters found that their ferric reducing antioxidant power was more potent than that of L-ascorbic acid. semanticscholar.org The lipophilicity of the derivatives plays a crucial role in their effectiveness in different biological systems. For instance, in lipid-based systems like food emulsions, more lipophilic derivatives may exhibit enhanced antioxidant activity due to their better solubility and partitioning at the oil-water interface. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to establish a mathematical relationship between the structural characteristics of hydroxytyrosol derivatives and their antioxidant activity. aip.org These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For instance, a QSAR study on alkyl nitroderivatives of hydroxytyrosol showed that derivatives with shorter alkyl chains (ethyl and butyl) had higher antioxidant activity than the parent hydroxytyrosol. aip.org

Below is a data table summarizing the comparative antioxidant activity of some hydroxytyrosol derivatives from a study.

CompoundTBARS Production Decrease (%)
Hydroxytyrosol30
Hydroxytyrosyl Acetate36
Hydroxytyrosyl Oleate38

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and molecular biology, this involves docking a ligand (in this case, 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate) into the binding site of a target protein.

Research Findings:

No specific molecular docking studies were identified for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in the available literature. Such studies would be valuable to:

Identify potential protein targets for this compound.

Predict the binding affinity and mode of interaction with these targets.

Elucidate the structural basis of its potential biological activity.

For illustrative purposes, a hypothetical data table for such a study is presented below.

Table 1: Hypothetical Molecular Docking Results for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate

Target Protein Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Protein Kinase X -8.5 TYR23, LEU88, VAL34 Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 -7.9 ARG120, SER353 Hydrogen Bond, Pi-Alkyl

Note: The data in this table is purely illustrative and not based on actual research findings.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

Research Findings:

There are no specific quantum chemical calculations reported for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in the reviewed literature. If such studies were conducted, they would likely investigate:

Optimized molecular geometry: Determining the most stable 3D structure.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Reactivity descriptors: Calculation of parameters like chemical hardness, softness, and electronegativity to quantify the molecule's reactivity.

Table 2: Hypothetical Electronic Properties of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate (Calculated using DFT)

Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Dipole Moment 3.2 D
Electronegativity (χ) 3.5 eV

Note: The data in this table is purely illustrative and not based on actual research findings.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Adsorption

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations can provide a dynamic view of the binding process, the stability of the complex, and the conformational changes that may occur.

Research Findings:

No molecular dynamics simulation studies specifically investigating 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate were found. Such simulations would be instrumental in:

Assessing the stability of the ligand-protein complex predicted by molecular docking.

Analyzing the detailed interactions, including hydrogen bond lifetimes and water-mediated contacts.

Calculating the binding free energy to provide a more accurate estimation of binding affinity.

Understanding the dynamic behavior of the ligand within the binding pocket.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate - Protein Complex

Parameter Description
Simulation Time 100 nanoseconds
Force Field AMBER99
Solvent Model TIP3P Water
Temperature 300 K
Pressure 1 atm

Note: The data in this table is purely illustrative and not based on actual research findings.

Future Research Directions and Translational Opportunities in Pre Clinical Research

Advancements in Sustainable Synthesis and Scalability

The transition of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate from a laboratory curiosity to a viable therapeutic agent is dependent on the development of efficient, sustainable, and scalable synthesis methods. Traditional multi-step syntheses are often laborious and costly, hindering large-scale production nih.govresearchgate.net. Future research is increasingly focused on green chemistry and biocatalytic approaches to overcome these limitations.

Key advancements include:

Microwave-Assisted Synthesis: This technique offers a promising alternative for the industrial preparation of hydroxytyrosol (B1673988) (HT) and its acetate (B1210297) form, providing precise control over reaction conditions and leading to higher yields with fewer by-products nih.govresearchgate.net.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as acyltransferases and lipases, presents a sustainable route for producing hydroxytyrosol acetate. mdpi.com For instance, immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) has been used in bioreactors to produce acetate derivatives with high yields in short residence times. mdpi.com Similarly, engineered promiscuous acyltransferase from Pyrobaculum calidifontis (PestE) has been successfully used for the enzymatic transesterification of hydroxytyrosol directly from olive mill wastewater (OMWW), a significant industrial byproduct. d-nb.info This approach not only provides a valuable product but also addresses the environmental challenge of wastewater disposal. d-nb.infomdpi.com

Flow Chemistry: Biocatalyzed flow protocols are being developed for the chemo- and regio-selective oxidation of tyrosol to hydroxytyrosol, which can then be converted to its acetate derivative. mdpi.com This method allows for continuous production and easier purification, enhancing process efficiency. mdpi.com

These innovative synthetic strategies represent a significant step towards making hydroxytyrosol derivatives more accessible for extensive pre-clinical and potential clinical investigation.

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

While the antioxidant properties of hydroxytyrosol and its derivatives are well-documented, a deeper understanding of their molecular interactions is crucial for targeted therapeutic development. nih.govresearchgate.net Future research aims to move beyond general antioxidant effects to identify specific molecular targets and signaling pathways modulated by compounds like 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate.

Recent pre-clinical studies have begun to uncover these intricate mechanisms. For instance, hydroxytyrosol acetate has been shown to exert anti-inflammatory effects by modulating key signaling cascades.

Table 1: Investigated Signaling Pathways for Hydroxytyrosol Acetate

Signaling Pathway Disease Model/Context Observed Effect Reference
JAK/STAT, MAPKs, NF-κB Murine Collagen-Induced Arthritis Reduction of pro-inflammatory protein expression nih.gov
PI3K/Akt Human Retinal Pigment Epithelial Cells (ARPE-19) Activation of Nrf2-regulated phase II enzymes, cellular protection nih.gov

Further investigation into these and other pathways, such as those involved in hypoxia-induced chemoresistance like the HIF-1α pathway, is a critical future direction. mdpi.com Identifying novel protein interactions and downstream effects will enable a more precise application of these compounds in various disease contexts, from inflammatory disorders to oncology. researchgate.net

Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy

A significant hurdle in the translational path of many natural phenolic compounds, including hydroxytyrosol derivatives, is their limited bioavailability and chemical stability. mdpi.commdpi.comdovepress.com The hydrophilic nature of hydroxytyrosol can restrict its permeability across cell membranes, while its derivatives may face challenges with solubility and degradation. mdpi.comdovepress.com

To address these issues, the development of advanced delivery systems is a primary focus of current and future research. These systems aim to protect the compound, improve its solubility, and facilitate targeted delivery to enhance therapeutic efficacy.

Examples of advanced delivery systems under investigation include:

Colloid-based Systems: Emulsions and liposomes are being explored to encapsulate hydroxytyrosol and its derivatives, thereby increasing chemical stability and bioavailability. mdpi.com

Lipid-Based Nanosystems: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have emerged as promising vehicles. mdpi.com These systems can effectively incorporate lipophilic derivatives of hydroxytyrosol, offering sustained drug release. mdpi.com

Targeted Nanoparticles: For applications in oncology, nanoparticles can be decorated with targeting ligands. For instance, hyaluronic acid (HA)-decorated SLNs are being developed to target CD44 receptors, which are often overexpressed on cancer cells, thereby enhancing the antitumor activity of the payload. mdpi.com

The refinement of these delivery technologies is essential for maximizing the therapeutic potential of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in pre-clinical models.

Exploration of Novel Pre-clinical Disease Models

The therapeutic versatility of hydroxytyrosol acetate is being explored in a growing number of pre-clinical disease models. These studies are crucial for establishing the compound's efficacy and mechanism of action in a context that mimics human disease.

One notable example is the use of a murine model of collagen-induced arthritis (CIA) to evaluate the preventive effects of dietary hydroxytyrosol acetate. In this model, supplementation with the compound significantly prevented the development of arthritis, reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A), and decreased serum markers of cartilage degradation. nih.gov

In the realm of oncology, derivatives of hydroxytyrosol are being tested in models of triple-negative breast cancer (TNBC), a particularly aggressive form of cancer. mdpi.com These studies often involve co-administration with conventional chemotherapeutic agents to assess synergistic effects and the potential to overcome multidrug resistance. mdpi.com

Future research should expand the scope of pre-clinical testing to include a wider range of disease models, such as those for neurodegenerative diseases, cardiovascular conditions, and metabolic disorders, where the compound's antioxidant and anti-inflammatory properties may offer significant therapeutic benefits.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the cellular responses to 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, the integration of "omics" technologies is indispensable. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the compound's biological effects.

Table 2: Application of Omics in Hydroxytyrosol Acetate Research

Omics Technology Cell/Model System Key Finding Reference

Future studies should leverage a multi-omics approach to build comprehensive maps of the signaling networks modulated by hydroxytyrosol acetate. This will be instrumental in identifying novel biomarkers of response and uncovering previously unknown mechanisms of action, paving the way for more personalized therapeutic strategies.

Challenges and Future Perspectives in Academic Research of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate

Despite the promising pre-clinical data, several challenges must be addressed to advance the academic and translational research of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate.

Current Challenges:

Synthesis and Cost: The difficulty and expense associated with isolating pure natural compounds or performing complex multi-step syntheses remain significant barriers. nih.govresearchgate.net Developing cost-effective and scalable synthetic routes is paramount. nih.gov

Bioavailability and Stability: The inherent physicochemical properties of phenolic compounds, such as poor solubility and limited stability, can hinder their clinical application. mdpi.commdpi.com

Mechanism of Action: While progress has been made, the complete picture of the compound's molecular targets and signaling pathways is still incomplete.

Future Perspectives: The future of research in this area is bright, with several exciting avenues for exploration. The continued development of sustainable synthesis methods and advanced drug delivery systems will be critical. A deeper dive into the compound's molecular mechanisms using systems biology approaches will unlock a more nuanced understanding of its therapeutic effects. Exploring its potential as an adjunct therapy to enhance the efficacy of existing drugs, particularly in oncology, represents a significant translational opportunity. mdpi.com Furthermore, investigating its antibacterial properties, as has been done for hydroxytyrosol acetate against Vibrio species, could open up new applications in combating infectious diseases. ebtnalab.it

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves protecting group strategies, such as benzylation of phenolic hydroxyl groups. A reflux system with absolute ethanol and catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) under inert atmosphere is recommended to minimize side reactions. Pressure reduction post-reflux aids in solvent evaporation and solid precipitation . Purity can be enhanced by iterative recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most reliable for characterizing 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate?

  • Methodological Answer : Use a combination of:

  • NMR (¹H and ¹³C) to confirm benzyl and acetate moieties (e.g., benzyl protons at δ 4.9–5.1 ppm; acetate methyl at δ 2.0–2.2 ppm).
  • HPLC-MS for purity assessment and molecular ion verification ([M+H]+ expected around m/z 330–340, depending on derivatization).
  • FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and phenolic O-H (if deprotected, ~3400 cm⁻¹). Reference spectra from structurally similar benzyl-protected esters (e.g., benzyl 4-hydroxybenzoate derivatives) for validation .

Q. How should biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., antioxidant activity via DPPH/ABTS radical scavenging) with controlled variables:

  • Solubility: Use DMSO or ethanol as carriers (<1% v/v to avoid cytotoxicity).
  • Dose-response curves (0.1–100 µM) with triplicate measurements.
  • Include positive controls (e.g., ascorbic acid) and blank solvents. For cell-based studies, ensure stability in culture media via LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Tools like Gaussian or ORCA can predict regioselectivity in benzylation or acetylation steps. Machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to optimize conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles . Validate predictions with micro-scale parallel reactions.

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Conduct mechanistic studies:

  • ROS/RNS quantification : Use fluorescent probes (e.g., DCFH-DA) under varying pH and redox conditions.
  • Metal chelation assays : Test interactions with Fe²⁺/Cu²⁺ via UV-Vis spectroscopy.
  • Cell-free vs. cell-based systems : Compare results to identify confounding factors (e.g., metabolic activation). Statistical tools like ANOVA with post-hoc tests clarify dose- or context-dependent effects .

Q. What strategies ensure the compound’s stability during long-term storage or under experimental conditions?

  • Methodological Answer :

  • Storage : Lyophilize and store at -20°C under argon. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HR-MS.
  • Light sensitivity : Use amber vials; validate photostability via UV exposure trials .

Q. How to establish structure-activity relationships (SAR) for modified derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., benzyl vs. methyl groups) and assess:

  • Lipophilicity : LogP measurements (shake-flask or chromatographic methods).
  • Electronic effects : Hammett constants (σ) for substituents on the phenolic ring.
  • Steric parameters : Molecular dynamics simulations to correlate bulkiness with receptor binding. Use multivariate analysis (PCA or PLS) to link structural features to activity .

Q. What alternative synthetic routes exist to improve yield or reduce toxic byproducts?

  • Methodological Answer : Explore:

  • Enzymatic acetylation : Lipase-catalyzed reactions in non-aqueous media (e.g., Candida antarctica lipase B) for regioselectivity.
  • Flow chemistry : Continuous reactors for benzylation steps to enhance heat/mass transfer and reduce reaction time.
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer processing. Monitor byproduct formation via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.